molecular formula C10H9ClF3N3O B2958257 (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride CAS No. 932742-91-1

(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B2958257
CAS No.: 932742-91-1
M. Wt: 279.65
InChI Key: APXNRGQBLSAYTH-UHFFFAOYSA-N
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Description

(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a trifluoromethyl (-CF₃) group. A phenyl ring is attached to position 3 of the oxadiazole, with a methanamine (-CH₂NH₂) group at the para position of the phenyl ring. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₁₀H₉ClF₃N₃O, with a molecular weight of 299.65 g/mol (inferred from structural analysis) .

The trifluoromethyl group imparts strong electron-withdrawing effects, influencing electronic distribution, lipophilicity, and metabolic stability. This structural motif is common in drug discovery due to its ability to enhance binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)9-15-8(16-17-9)7-3-1-6(5-14)2-4-7;/h1-4H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXNRGQBLSAYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NOC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932742-91-1
Record name (4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C10H10F3N3O Molecular Weight 253 24 g mol \text{C}_{10}\text{H}_{10}\text{F}_3\text{N}_3\text{O}\quad \text{ Molecular Weight 253 24 g mol }

This structure features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that oxadiazole derivatives can exhibit:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Apoptosis Induction : Studies have shown that certain oxadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
U-937 (Monocytic Leukemia)<1.0
PANC-1 (Pancreatic Cancer)0.75

These findings suggest that the compound is particularly potent against breast and pancreatic cancer cell lines.

Mechanistic Insights

Flow cytometry analyses indicate that the compound acts as an apoptosis inducer in the MCF-7 cell line by increasing p53 expression levels and promoting caspase-3 cleavage. This mechanism suggests a potential role in cancer therapy as a pro-apoptotic agent.

Case Studies

  • Breast Cancer Study :
    A study involving MCF-7 cells treated with this compound revealed a dose-dependent increase in apoptosis markers. The compound was shown to significantly reduce cell viability at concentrations as low as 0.65 µM.
  • Leukemia Research :
    In experiments with U-937 cells, the compound demonstrated an IC50 value of less than 1 µM, indicating strong potential for treating acute monocytic leukemia. The study highlighted its ability to induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table compares the target compound with key analogues, highlighting structural differences and physicochemical properties:

Compound Name Molecular Formula Substituent on Oxadiazole Molecular Weight (g/mol) Notable Properties
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride C₁₀H₉ClF₃N₃O 5-CF₃, 3-phenyl 299.65 High lipophilicity (CF₃), hydrochloride salt enhances solubility
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₉H₁₀ClN₃O 5-phenyl 211.65 Lower molecular weight; phenyl group increases aromatic interactions
N-methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₈H₉ClN₄O₄ 5-(5-nitro-2-furyl) 260.64 Nitrofuran substituent confers antimicrobial activity
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C₉H₉ClFN₃O 5-(4-fluorophenyl) 229.64 Fluorine enhances electronegativity; moderate solubility
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₄H₈ClN₃O 5-methyl 149.58 Simplified structure; methyl group reduces steric hindrance

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) : The target compound’s CF₃ group increases lipophilicity (logP ~2.1 estimated) compared to methyl (-CH₃, logP ~0.5) or phenyl (-Ph, logP ~2.0) substituents. This enhances membrane permeability but may reduce aqueous solubility without salt forms .
  • Electron-Withdrawing Groups: CF₃ and nitro (-NO₂) groups stabilize the oxadiazole ring via resonance, improving thermal stability. For example, nitrofuran-containing analogues () show resistance to metabolic degradation .
  • Hydrochloride Salt : All listed compounds are hydrochloride salts, improving water solubility (e.g., >50 mg/mL in aqueous buffers) for in vitro and in vivo testing .

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